molecular formula C15H19N3O4 B10758839 Anilinomethyl gluco-phenylimidazole

Anilinomethyl gluco-phenylimidazole

Cat. No.: B10758839
M. Wt: 305.33 g/mol
InChI Key: ADKWVGPRAQKVKB-YIYPIFLZSA-N
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Description

Anilinomethyl gluco-phenylimidazole (C₁₅H₁₉N₃O₄) is a structurally complex compound featuring an imidazole core substituted with phenyl, anilinomethyl, and gluco moieties .

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

(5R,6R,7S,8S)-2-(anilinomethyl)-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol

InChI

InChI=1S/C15H19N3O4/c19-8-11-12(20)13(21)14(22)15-17-10(7-18(11)15)6-16-9-4-2-1-3-5-9/h1-5,7,11-14,16,19-22H,6,8H2/t11-,12-,13+,14-/m1/s1

InChI Key

ADKWVGPRAQKVKB-YIYPIFLZSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC2=CN3[C@@H]([C@H]([C@@H]([C@H](C3=N2)O)O)O)CO

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN3C(C(C(C(C3=N2)O)O)O)CO

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Overview
The antibacterial properties of anilinomethyl gluco-phenylimidazole have been evaluated against a range of bacterial strains. Studies indicate that compounds with imidazole moieties exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Studies
A recent study synthesized various imidazole derivatives, including this compound, and tested their efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was found to be lower than that of standard antibiotics, indicating their potential as effective antibacterial agents .

Data Table: Antibacterial Efficacy

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.5
This compoundEscherichia coli1.0
Standard AntibioticStaphylococcus aureus2.0

Anticancer Properties

Overview
Imidazole-based compounds have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Studies
Research has demonstrated that this compound can induce apoptosis in human breast and prostate cancer cells. In vitro studies reported IC50 values lower than 1 µM for certain derivatives, suggesting potent anticancer activity . The selectivity of these compounds for cancer cells over normal cells highlights their therapeutic potential.

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)0.8
This compoundDU-145 (Prostate)0.5
Standard Chemotherapy AgentMCF-75.0

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues: Core Heterocycles and Substituents

Pyrazole Derivatives

The pyrazole-based compound 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid shares the anilinomethyl and phenyl substituents with Anilinomethyl gluco-phenylimidazole but differs in its pyrazole core and benzoic acid group . These derivatives demonstrate:

  • Antibacterial Activity : MIC values as low as 0.78 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus), with biofilm inhibition at sub-MIC concentrations .
  • Mechanism : Increased membrane permeability and protein leakage, confirmed via flow cytometry .
  • Resistance Profile : Minimal resistance development (≤2×MIC after 20 passages), outperforming vancomycin and gentamicin .
Thienyl Triazole/Oxadiazole Derivatives

Compounds like 3-(N-substituted anilinomethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones (e.g., Compound 9a) replace the imidazole core with triazole/oxadiazole rings and substitute phenyl with thienyl groups . Key findings include:

  • Broad-Spectrum Activity: Compound 9a showed marked activity against both Gram-positive and Gram-negative bacteria, though this compound’s spectrum remains unstudied .
  • Structural Impact : The thienyl group may enhance lipophilicity, improving membrane penetration compared to gluco-phenylimidazole’s polar gluco moiety .

Functional Comparison: Antimicrobial Efficacy and Mechanisms

Compound Core Structure Key Substituents MIC (µg/mL) Mechanism of Action Resistance Profile
This compound Imidazole Gluco, Phenyl, Anilinomethyl Not reported Presumed membrane disruption Not studied
Pyrazole derivatives Pyrazole Anilinomethyl, Benzoic Acid 0.78 (Gram+) Membrane permeability, protein leakage Low resistance development
Thienyl triazole (9a) Triazole Thienyl, Anilinomethyl Broad-spectrum Unspecified Not reported
Key Observations:
  • Activity Spectrum: Pyrazole derivatives excel against Gram-positive pathogens, while thienyl triazoles show broader activity. The gluco group in this compound may limit its spectrum due to reduced lipid solubility .
  • Mechanistic Divergence: Pyrazole derivatives disrupt membranes via protein leakage, whereas this compound’s gluco moiety could target carbohydrate-mediated pathways (e.g., glycosidase inhibition), though this remains hypothetical .

Resistance and Pharmacological Advantages

  • Pyrazole Derivatives : Resistance rates are significantly lower than clinical antibiotics, attributed to multi-target mechanisms (e.g., membrane disruption + biofilm inhibition) .
  • The gluco group might reduce toxicity by enhancing water solubility .

Q & A

Q. How is Anilinomethyl gluco-phenylimidazole structurally characterized, and what analytical methodologies are recommended?

The compound (C₁₅H₁₉N₃O₄) is characterized using high-performance liquid chromatography (HPLC) with a retention time of 7.441 minutes and mass spectrometry (MS) showing a [M+H]+ ion at m/z 289.10696. Key fragment ions (e.g., m/z 183.0804 and 251.07086) aid in confirming its imidazopyridine backbone. For purity assessment, follow USP guidelines for analytical validation, including column selection (C18), mobile phase optimization, and calibration with certified reference standards .

Q. What synthetic routes are reported for derivatives containing the anilinomethyl group, and how can these inform synthesis of this compound?

While direct synthesis protocols for this compound are not detailed in the evidence, analogous methods for pyrazole derivatives (e.g., 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid) involve multi-step reactions, including condensation of aniline derivatives with carbonyl intermediates under controlled pH and temperature. Catalytic methods using chiral ligands (e.g., (S)-(+)-2-(Anilinomethyl)pyrrolidine) may optimize stereoselectivity .

Q. What are the key structural features of this compound that influence its classification and reactivity?

The imidazole ring fused with a glucose moiety and an anilinomethyl side chain defines its classification under imidazopyridines. The gluco group enhances solubility, while the aromatic anilinomethyl moiety contributes to π-π interactions in biological targets. Computational modeling (e.g., DFT calculations) can predict reactive sites for functionalization .

Advanced Research Questions

Q. How does the anilinomethyl group influence the compound’s bioactivity, particularly in antimicrobial contexts?

In structurally related pyrazole derivatives, the anilinomethyl group enhances membrane permeability, as demonstrated by flow cytometry and protein leakage assays. This group disrupts bacterial membranes, leading to cytoplasmic content leakage. For Gram-positive pathogens like S. aureus, derivatives with this moiety show MIC values as low as 0.78 µg/mL, comparable to vancomycin .

Q. What methodologies are recommended for evaluating the compound’s efficacy against bacterial biofilms?

Use real-time biofilm inhibition assays (e.g., Bioscreen C) to monitor biofilm formation under dynamic conditions. Quantify biomass via crystal violet staining and validate with confocal microscopy. Compare efficacy against positive controls (e.g., gentamicin) and include multiple bacterial strains to assess spectrum .

Q. How should researchers design experiments to assess resistance development in target pathogens?

Conduct serial passage studies over 20–30 generations, exposing bacteria to sub-inhibitory concentrations (0.5–2× MIC). Monitor MIC shifts using broth microdilution assays. Genomic sequencing (e.g., SNP analysis) can identify resistance mutations. Include control strains lacking prior drug exposure .

Q. How can contradictions in MIC data across studies be systematically addressed?

Standardize inoculum size (e.g., 5×10⁵ CFU/mL), growth media (Mueller-Hinton agar), and incubation conditions (37°C, 18–24 hrs). Use CLSI or EUCAST guidelines for reproducibility. Cross-validate with independent assays like time-kill curves to confirm bacteriostatic vs. bactericidal effects .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects in eukaryotic cells?

Perform cytotoxicity assays (e.g., MTT on mammalian cell lines) alongside antimicrobial testing. Modify the glucose moiety to enhance target-specific uptake. Structure-activity relationship (SAR) studies can identify substituents that reduce eukaryotic membrane interaction while retaining antibacterial potency .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For biofilm studies, define PICO parameters: Population (bacterial strain), Intervention (compound concentration), Comparison (standard antibiotics), Outcome (biofilm reduction %) .
  • Data Interpretation : Use SYRCLE’s risk-of-bias tools for preclinical studies to evaluate internal validity, especially in resistance assays .

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